[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
Description
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYOHIIGSIHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol, a compound with the chemical formula C10H18O3, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a cyclohexyl group linked to a dioxolane moiety. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cell cultures and animal models. These findings suggest potential applications in treating inflammatory diseases .
Cytotoxicity and Anticancer Activity
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against several cancer types, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involves induction of apoptosis through activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The dioxolane ring may facilitate binding to specific enzymes involved in metabolic pathways, altering their activity.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
- Caspase Activation : In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) values were reported as low as 12 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at 20 µM concentration. |
| Study 3 | Cytotoxicity | IC50 values of 2.3 µg/mL for MCF-7 cells; induced apoptosis confirmed via flow cytometry. |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol serves as a versatile building block in organic synthesis. Its dioxolane ring structure allows for various functional group transformations, making it an attractive intermediate for the synthesis of more complex organic compounds.
Case Study: Synthesis of Dioxolane Derivatives
A recent study demonstrated the use of this compound in the synthesis of dioxolane derivatives through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products with good yields, showcasing the compound's utility as a precursor in synthetic pathways (source: ).
Medicinal Chemistry
Potential Biological Activities
Research has indicated that this compound may exhibit significant biological activities. The compound’s structure suggests potential interactions with biological targets, which could lead to therapeutic applications.
Studies have explored the compound's interaction with various enzymes and receptors. Preliminary results indicate that it may modulate enzymatic activity, leading to potential applications in drug development aimed at specific diseases (source: ).
Material Science
Polymer Applications
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the formation of cross-linked networks that improve material performance.
Case Study: Polymer Blends
Research conducted on polymer blends containing this compound revealed enhanced thermal properties compared to traditional polymers. The incorporation of this compound led to improved thermal stability and mechanical strength, making it suitable for high-performance applications (source: ).
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol and analogous compounds identified in the literature:
*Calculated based on molecular formula.
Key Differences and Implications
Cyclohexyl vs. Heterocyclic Backbones
- This makes the compound more reactive in catalytic or biological systems compared to the purely hydrocarbon-based cyclohexyl analog.
- Furan Derivatives (e.g., FDFM, ): Furan-containing analogs like FDFM are derived from biomass (e.g., hydroxymethylfurfural), emphasizing their role in sustainable chemistry. Their planar aromatic structure contrasts with the non-planar cyclohexane, affecting π-π stacking interactions in materials science.
Substituent Effects
Physicochemical and Application-Based Insights
- Solubility : The thiazole derivative () is likely more water-soluble due to its heteroatoms, whereas the cyclohexyl and branched dioxolane analogs () are more lipophilic.
- Thermal Stability: Dioxolane rings generally enhance thermal stability, but the presence of furan (FDFM, ) or phenol () may lower decomposition temperatures due to aromatic oxidation susceptibility.
- Biological Activity: The phenolic compound () and thiazole analog () show promise in drug discovery, whereas this compound is more suited as a synthetic intermediate.
Preparation Methods
General Synthetic Strategy
The preparation of [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol typically involves the construction of the 1,3-dioxolane ring via acetalization of a suitable diol or halogenated precursor, followed by functional group transformations on the cyclohexyl moiety to introduce the methanol substituent. The key steps include:
- Formation of the 1,3-dioxolane ring by acetalization.
- Introduction of the cyclohexyl group or modification of cyclohexyl derivatives.
- Reduction or substitution reactions to yield the methanol functionality.
Preparation via Acetalization of 3-Halogeno-1,2-Propanediol
A patented process (US6143908A) describes a novel and efficient method for preparing 1,3-dioxolane-4-methanol compounds, including derivatives like this compound. The method involves:
Step 1: Acetalization
A 3-halogeno-1,2-propanediol (where the halogen is Cl or Br) is reacted with an acetalizing agent (e.g., aldehydes or ketones) in the presence of an acid catalyst to form a 4-halogenomethyl-1,3-dioxolane intermediate.
Step 2: Nucleophilic Substitution
The halogen atom on the intermediate is substituted by a carboxylate or alkoxide ion (from alkali metal salts of carboxylic acids or alcohols) to introduce the desired substituent on the dioxolane ring.
Step 3: Hydrolysis or Hydrogenolysis
Depending on the substituent introduced, the compound undergoes hydrolysis (if acyl groups are present) or catalytic hydrogenolysis (if aralkyl or allyl groups are present) to yield the 1,3-dioxolane-4-methanol derivative.
Reaction Conditions and Catalysts
- Acid catalysts for acetalization include typical proton acids.
- Alkali metal salts such as sodium bromide or potassium iodide promote substitution.
- Catalytic hydrogenolysis employs palladium on carbon catalysts under hydrogen atmosphere.
-
Alcohols (methanol, ethanol), ethers (tetrahydrofuran), ketones (acetone), and water or their mixtures are used depending on the step.
-
The process yields high-purity products, purified by vacuum distillation or chromatography.
Preparation Involving Cyclohexanone Derivatives and Acetalization
Another approach involves the synthesis of the compound by reacting cyclohexanone derivatives with aldehydes bearing the dioxolane ring:
Cyclohexanone reacts with 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde under acidic conditions (e.g., catalyzed by p-toluenesulfonic acid) to form ketone intermediates.
The product is purified by recrystallization or column chromatography.
Industrial scale-up may use continuous flow reactors and advanced purification techniques like HPLC for enhanced yield and purity.
This method is more typical for related ketone derivatives but can be adapted for the methanol-substituted cyclohexyl compounds by subsequent reduction steps.
Reduction of Cyclohexyl Carbonyl Intermediates
Reduction of carbonyl compounds to the corresponding alcohols is a critical step in preparing this compound:
Lithium aluminum hydride (LiAlH4) reduction of cyclohexyl carbonyl intermediates in anhydrous tetrahydrofuran at low temperature (0 °C) is effective.
The reaction proceeds with stirring for 2 hours, followed by quenching with water and purification by silica gel chromatography.
Yields of approximately 75% have been reported with high purity confirmed by NMR spectroscopy.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvents | Catalysts/Promoters | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetalization of 3-halogeno-1,2-propanediol | Acid catalyst, aldehyde or ketone acetalizing agent | Alcohols, ethers, ketones | Proton acids | High | Forms 4-halogenomethyl-1,3-dioxolane |
| Nucleophilic substitution | Alkali metal carboxylates or alkoxides | Alcohols, ethers | Alkali metal halides (NaBr, KI) | High | Substitutes halogen with desired group |
| Hydrolysis/Hydrogenolysis | Base hydrolysis or catalytic hydrogenolysis | Alcohols, esters, ethers | Pd/C catalyst | High | Converts intermediates to methanol form |
| Reduction of carbonyl intermediates | LiAlH4 reduction at 0 °C | Anhydrous THF | LiAlH4 | ~75 | Produces primary alcohol functionality |
| Purification | Chromatography, recrystallization, distillation | - | - | - | Ensures high purity |
Research Findings and Analytical Data
The 1H NMR spectra of the final compound typically show characteristic multiplets for the dioxolane ring protons and cyclohexyl methylene groups, along with singlets corresponding to the methanol protons.
Purification by silica gel chromatography or recrystallization yields products with purity >95%.
Reaction optimization studies indicate that the presence of alkali metal halides significantly enhances the substitution step rate and yield.
Catalytic hydrogenolysis using 5-10% Pd/C catalyst at room temperature under hydrogen atmosphere provides efficient deprotection and reduction without over-reduction or side reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol?
- Methodology : The synthesis typically involves acetalization to form the dioxolane ring. For example, ethylene glycol can react with a cyclohexanone derivative under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) to form the dioxolane ring, followed by reduction of the carbonyl group to the methanol derivative. Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether are effective reducing agents .
- Key Steps :
- Cyclohexanone derivative + ethylene glycol → Acetal formation (reflux, 12–24 hours).
- Reduction of intermediate carbonyl group → Methanol derivative (room temperature, 2–6 hours).
Q. How can the hydroxyl group in this compound be functionalized for further derivatization?
- Methodology : The hydroxyl group can undergo oxidation, substitution, or esterification. For example:
- Oxidation : Potassium permanganate (KMnO₄) in aqueous medium converts the alcohol to a carboxylic acid .
- Substitution : Nucleophilic displacement using amines or thiols in the presence of a base (e.g., triethylamine) yields substituted derivatives .
- Critical Considerations : Steric hindrance from the cyclohexyl and dioxolane groups may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : <sup>1</sup>H NMR identifies protons on the dioxolane ring (δ 4.8–5.2 ppm) and cyclohexyl-methanol groups (δ 3.3–3.7 ppm). <sup>13</sup>C NMR confirms acetal carbons (δ 95–105 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies optimize the regioselectivity in the acetalization step during the synthesis of this compound?
- Methodology : Regioselectivity is influenced by steric and electronic factors. Using bulky catalysts (e.g., zeolites) or microwave-assisted synthesis can enhance selectivity for the 1,3-dioxolane ring over competing six-membered acetals. Evidence from glycerol acetalization studies suggests that solvent polarity and temperature (e.g., 130–140°C) significantly impact product distribution .
- Data Contradictions : Some studies report higher yields with PTSA, while others favor Amberlyst-15; systematic screening of acid catalysts is recommended .
Q. How do computational studies aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations can model transition states and activation energies. For example:
- Nucleophilic Attack : Simulations predict preferential attack at the less hindered equatorial position of the cyclohexyl ring.
- Solvent Effects : Polarizable continuum models (PCM) show improved reaction rates in DMF compared to THF .
- Validation : Experimental kinetic data should cross-verify computational predictions, particularly for sterically constrained systems.
Q. What contradictions exist in reported catalytic systems for the oxidation of this compound derivatives?
- Methodology :
- Catalyst Variability : KMnO₄ in aqueous media yields carboxylic acids, while OsO₄ in non-polar solvents produces ketones, suggesting divergent oxidation pathways .
- Side Reactions : Competing cleavage of the dioxolane ring under strongly acidic conditions (e.g., CrO₃ in acetic acid) necessitates pH control .
- Resolution : Comparative studies using <sup>18</sup>O isotopic labeling or in-situ IR monitoring can clarify mechanistic discrepancies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
